molecular formula C17H18ClN5OS2 B11491365 4-(13-chloro-4,4-dimethyl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine

4-(13-chloro-4,4-dimethyl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine

Cat. No.: B11491365
M. Wt: 407.9 g/mol
InChI Key: QIRUYLXYPBWGFJ-UHFFFAOYSA-N
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Description

4-(13-chloro-4,4-dimethyl-5,11-dithia-9,14,15,16-tetrazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a highly substituted tetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(13-chloro-4,4-dimethyl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetracyclic Core: This involves the cyclization of a suitable precursor to form the tetracyclic structure. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the tetracyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(13-chloro-4,4-dimethyl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar solvents, moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-(13-chloro-4,4-dimethyl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex structure and functional groups make it suitable for the development of advanced materials with specific properties.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

Mechanism of Action

The mechanism of action of 4-(13-chloro-4,4-dimethyl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4,4-dimethyl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine
  • **13-chloro-4,4-dimethyl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine

Uniqueness

4-(13-chloro-4,4-dimethyl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine is unique due to the presence of both a morpholine ring and a highly substituted tetracyclic core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18ClN5OS2

Molecular Weight

407.9 g/mol

IUPAC Name

4-(13-chloro-4,4-dimethyl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine

InChI

InChI=1S/C17H18ClN5OS2/c1-17(2)7-9-10(8-25-17)15(23-3-5-24-6-4-23)19-16-11(9)12-13(26-16)14(18)21-22-20-12/h3-8H2,1-2H3

InChI Key

QIRUYLXYPBWGFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CS1)C(=NC3=C2C4=C(S3)C(=NN=N4)Cl)N5CCOCC5)C

Origin of Product

United States

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